N-(3-bromophenyl)-3-propoxybenzamide

Description

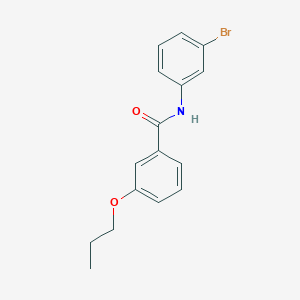

N-(3-bromophenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-bromophenyl group attached to the amide nitrogen and a propoxy substituent at the 3-position of the benzamide ring.

Properties

IUPAC Name |

N-(3-bromophenyl)-3-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYCCXHFLALSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-propoxybenzamide typically involves the reaction of 3-bromophenylamine with 3-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production. The purification of the final product is typically done using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted phenyl derivatives.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of amines.

Scientific Research Applications

N-(3-bromophenyl)-3-propoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory and anticancer agents.

Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-propoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and propoxy group play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activities.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural features and properties of N-(3-bromophenyl)-3-propoxybenzamide and related compounds:

Key Comparative Insights

Substituent Position and Electronic Effects

- Propoxy Position : The 3-propoxy group in the target compound contrasts with the 2-propoxy substitution in N,N-dimethyl-2-propoxybenzamide. Positional isomerism can alter molecular dipole moments and hydrogen-bonding capacity, impacting solubility and target binding .

- Methoxy vs. Propoxy : N-(3-bromophenyl)-3,4,5-trimethoxybenzamide features three methoxy groups, increasing polarity compared to the propoxy analog. This may reduce membrane permeability but improve crystallinity, as evidenced by its single-crystal X-ray data .

Heterocyclic Replacements Triazole and Oxadiazole Derivatives: Replacement of the benzamide core with a triazole () or oxadiazole () introduces nitrogen-rich heterocycles.

In contrast, the simpler N-(3-bromophenyl)acetamide () is primarily a commercial intermediate, emphasizing the importance of the benzamide/heterocyclic core in bioactivity .

Physicochemical and Commercial Relevance

- Lipophilicity : The propoxy group in the target compound likely increases logP compared to methoxy-substituted analogs, improving blood-brain barrier penetration.

- Market Presence : N-(3-bromophenyl)acetamide is produced at scale (2020–2025 market data), highlighting industrial demand for brominated aromatic amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.